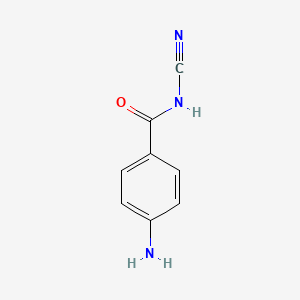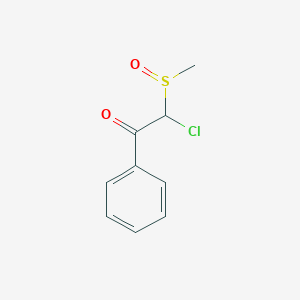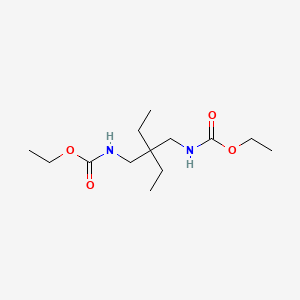
Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester is a chemical compound with the formula C_13H_26N_2O_4 It is an ester derivative of carbamic acid, which is known for its applications in various chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester typically involves the reaction of diethylamine with diethyl carbonate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal oxide, which facilitates the formation of the ester bond. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of supercritical carbon dioxide as a solvent can enhance the reaction efficiency and reduce the environmental impact of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 25-30°C.
Major Products Formed
Oxidation: Formation of diethyl carbonate and nitrogen oxides.
Reduction: Formation of diethylamine and alcohols.
Substitution: Formation of substituted carbamates and halides.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of carbamate-sensitive enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a prodrug for delivering active compounds.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.
Wirkmechanismus
The mechanism of action of carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is facilitated by the ester functional group, which can undergo hydrolysis to release the active carbamate moiety. The pathways involved include the inhibition of acetylcholinesterase and other carbamate-sensitive enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl carbonate: An ester of carbonic acid and ethanol, used as a solvent and fuel additive.
Ethyl carbamate: An ester of carbamic acid, known for its use in the synthesis of pharmaceuticals and as a fermentation byproduct.
Methyl carbamate: Another ester of carbamic acid, used in the production of pesticides and as a chemical intermediate.
Uniqueness
Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
63884-61-7 |
|---|---|
Molekularformel |
C13H26N2O4 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
ethyl N-[2-[(ethoxycarbonylamino)methyl]-2-ethylbutyl]carbamate |
InChI |
InChI=1S/C13H26N2O4/c1-5-13(6-2,9-14-11(16)18-7-3)10-15-12(17)19-8-4/h5-10H2,1-4H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
JOFVJGBNXDXSEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CNC(=O)OCC)CNC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


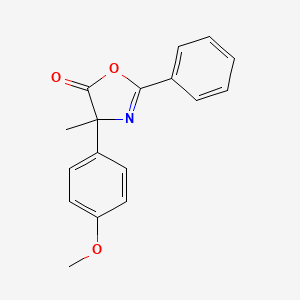
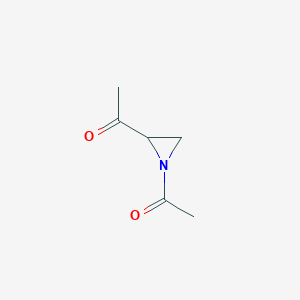
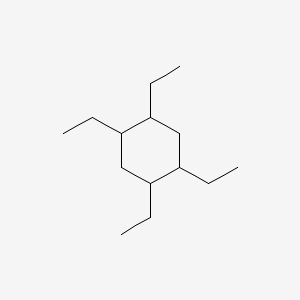
![n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943389.png)
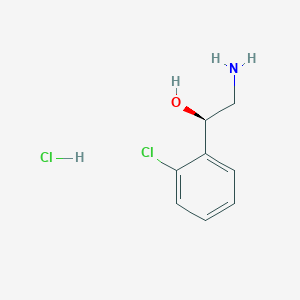


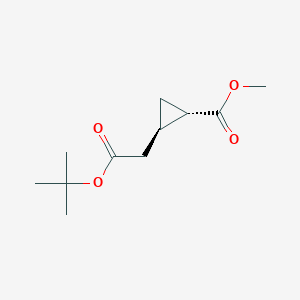
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13943428.png)
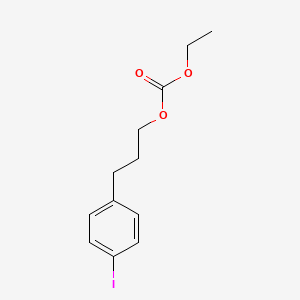
![3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl-](/img/structure/B13943437.png)
